N-benzyl-5-bromo-3-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

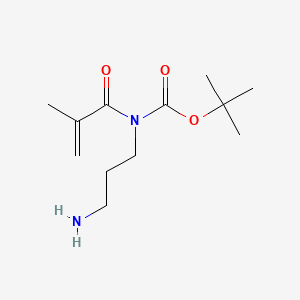

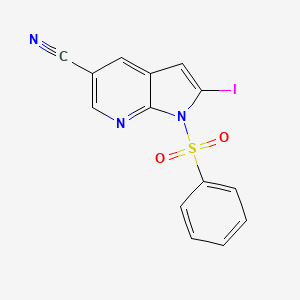

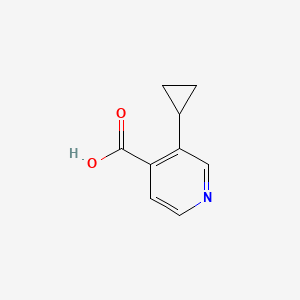

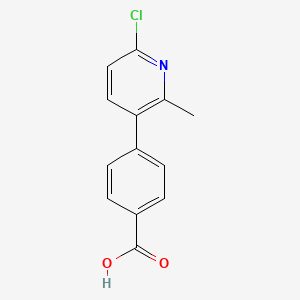

N-benzyl-5-bromo-3-methylpyridin-2-amine, also known as N-benzyl-5-bromo-3-methylpyridine, is an organic compound with a molecular formula of C10H11BrN2. It is a colorless, crystalline solid that is soluble in water and ethanol. N-benzyl-5-bromo-3-methylpyridine has a variety of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Synthesis of Novel Pyridine Derivatives : A study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, using 5-bromo-2-methylpyridin-3-amine as a starting material. These derivatives have potential applications as chiral dopants for liquid crystals, and some show significant anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Intermediate in Drug Discovery : Another study synthesized 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine as an intermediate in drug discovery. This compound forms inversion dimers through hydrogen bonds in its crystal structure (Li et al., 2012).

Amination of Dibromopyridines : Research on the amination of various dibromopyridines, including derivatives of 2-aminopyridine, reveals the formation of diaminopyridines and other compounds. This study contributes to understanding the reactions of halogenopyridines with potassium amide (Streef & Hertog, 2010).

Synthesis of Arylamino-Picolines : The synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines from 5-bromo- or 3-bromo-2-methylpyridine is discussed. These compounds are used in ring closure to form benzotriazoles, correcting earlier literature reports (Peterson & Tolman, 1977).

Alpha-pyridylation of Chiral Amines : A study showcases the palladium-catalyzed coupling of bromopyridines with ureas and subsequent transformations, creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).

Synthesis of Imidazo-Pyridine Derivatives : Research into the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from 6-methylpyridin-2-amine highlights its molecular structure, which involves planar rings and intermolecular hydrogen bonds (Yao et al., 2010).

Antimicrobial Activities of Pyridin-2-amines : A series of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds were synthesized and assessed for antimicrobial activities using the Bauer-Kirby method (Senbagam et al., 2016).

Catalytic Systems for Coupling Reactions : Various studies have investigated catalytic systems for deprotonative coupling and amination reactions involving bromopyridines and other compounds, highlighting their potential in creating novel compounds and facilitating chemical transformations (Shigeno et al., 2019), (Ji et al., 2003).

Propriétés

IUPAC Name |

N-benzyl-5-bromo-3-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-10-7-12(14)9-16-13(10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJHEPZIQQEJPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-bromo-3-methylpyridin-2-amine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)